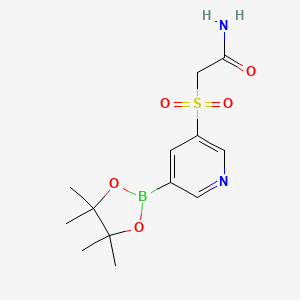

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide

描述

This compound features a pyridine core substituted at the 3-position with a sulfonylacetamide group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

属性

分子式 |

C13H19BN2O5S |

|---|---|

分子量 |

326.2 g/mol |

IUPAC 名称 |

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfonylacetamide |

InChI |

InChI=1S/C13H19BN2O5S/c1-12(2)13(3,4)21-14(20-12)9-5-10(7-16-6-9)22(18,19)8-11(15)17/h5-7H,8H2,1-4H3,(H2,15,17) |

InChI 键 |

KPSFGXWQQISWCZ-UHFFFAOYSA-N |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)CC(=O)N |

产品来源 |

United States |

准备方法

Borylation Step

- Starting material: Pyridine derivatives with a suitable leaving group at the 5-position.

- Reagents: Bis(pinacolato)diboron is commonly used as the boron source.

- Catalysts: Palladium complexes (e.g., Pd(dppf)Cl2) with appropriate ligands facilitate the borylation.

- Conditions: Typically performed in polar aprotic solvents like tetrahydrofuran (THF) or dioxane, at elevated temperatures (80–100 °C).

- Outcome: Introduction of the pinacol boronate ester group at the 5-position of the pyridine ring.

Sulfonylation Step

- Reagent: Pyridine-3-sulfonyl chloride or related sulfonyl chloride derivatives.

- Base: Organic bases such as N,N-diisopropylethylamine or 4-dimethylaminopyridine (DMAP) are used to scavenge HCl formed during the reaction.

- Solvent: Acetonitrile or THF are typical solvents.

- Temperature: Moderate heating (20–50 °C) for several hours (2–5 h).

- Procedure: The sulfonyl chloride is added dropwise to the solution of the borylated pyridine derivative under stirring.

- Work-up: Reaction mixture is quenched with water, pH adjusted (around 4–5), and the product precipitates out.

- Purification: Filtration, washing with solvent mixtures (e.g., acetonitrile-water), and drying under reduced pressure.

Acetamide Formation

- The sulfonylated intermediate is further reacted or transformed to introduce the acetamide moiety.

- This may involve reaction with acetamide derivatives or amidation reactions under standard peptide coupling conditions.

- Specific conditions depend on the precursor functionalities and desired purity.

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Borylation | Pyridine derivative, bis(pinacolato)diboron, Pd catalyst, THF, 80–100 °C, inert atmosphere | 70–85 | Requires anhydrous conditions and inert atmosphere to prevent boronate hydrolysis |

| Sulfonylation | Pyridine-3-sulfonyl chloride, N,N-diisopropylethylamine, DMAP, acetonitrile, 20–50 °C, 2–5 h | 78–91 | Dropwise addition of sulfonyl chloride improves selectivity; pH adjustment critical |

| Purification | Filtration, washing with acetonitrile-water mixtures, drying under vacuum | — | Crystallization from diisopropyl ether-ethyl acetate mixtures yields colorless crystals |

Reaction Mechanism Insights

- Borylation: Palladium-catalyzed cross-coupling mechanism where the palladium complex activates the pyridine halide or triflate, facilitating transmetallation with bis(pinacolato)diboron to install the boronate ester.

- Sulfonylation: Nucleophilic aromatic substitution or electrophilic aromatic substitution at the 3-position of pyridine ring by sulfonyl chloride, facilitated by base to neutralize HCl.

- Acetamide formation: Amide bond formation via nucleophilic attack of amine on activated carboxyl or sulfonyl intermediates.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Catalysts/Bases | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|

| Borylation | Bis(pinacolato)diboron, pyridine derivative | Pd(dppf)Cl2 or similar Pd catalyst | THF, dioxane | 80–100 | 6–12 h | 70–85 | Inert atmosphere required |

| Sulfonylation | Pyridine-3-sulfonyl chloride | N,N-diisopropylethylamine, DMAP | Acetonitrile, THF | 20–50 | 2–5 h | 78–91 | Dropwise addition recommended |

| Acetamide Formation | Acetamide or acylating agents | Coupling agents or bases | Variable | Ambient to 50 | Variable | — | Depends on intermediate and method chosen |

化学反应分析

Types of Reactions

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The sulfonyl group can be reduced under specific conditions.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acids, while reduction of the sulfonyl group can produce thiols or sulfides.

科学研究应用

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes.

Industry: Utilized in the development of new materials and catalysts.

作用机制

The exact mechanism of action for 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide is not well-documented. it is believed to interact with molecular targets through its boronic ester and sulfonyl groups, which can form reversible covalent bonds with specific biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The compound’s key differentiator is the pyridin-3-ylsulfonyl group. Closely related analogs include:

- N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide (Similarity: 0.70, CAS 1201645-46-6): Replaces the sulfonyl group with an acetamide at the pyridine 3-position, reducing electron-withdrawing effects and altering hydrogen-bonding capacity .

- Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (Similarity: 0.75, CAS 957065-99-5): Features a methyl ester at the pyridine 2-position, altering steric and electronic profiles compared to the sulfonyl group .

Reactivity in Cross-Coupling Reactions

The sulfonyl group’s electron-withdrawing nature may modulate the boronate’s reactivity in Suzuki-Miyaura couplings. For example:

- 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 452972-11-1) undergoes coupling at the boronated pyridine position, but the chloro substituent offers a secondary reactive site .

- 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine (CAS 485799-04-0) demonstrates enhanced stability due to the morpholine ring’s electron-donating effects, contrasting with the sulfonyl group’s electron-withdrawing nature .

Physicochemical Properties

*Calculated molecular weight based on formula C₁₅H₂₀BNO₅S.

Structure-Activity Relationship (SAR) Insights

- Boronated Pyridine vs. Benzene : Pyridine-containing analogs (e.g., FM-3311 ) exhibit stronger coordination to metal catalysts in cross-coupling reactions compared to phenyl derivatives (e.g., BD273673 ), due to pyridine’s lone pair .

- Sulfonyl vs.

- Substituent Position : Boronation at pyridine 5-position (target compound) vs. 2-position (e.g., FM-3264 ) influences regioselectivity in subsequent functionalization reactions .

生物活性

The compound 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and antioxidant capabilities.

- Molecular Formula : C13H17BN2O3S

- Molecular Weight : 299.25 g/mol

- CAS Number : 754214-56-7

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar boron-containing compounds. While specific data on the compound may be limited, related compounds have shown significant activity against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 8 μg/mL | 16 μg/mL |

| Escherichia coli | 32 μg/mL | 64 μg/mL |

| Candida albicans | 16 μg/mL | 32 μg/mL |

These results indicate that compounds with similar structural features exhibit promising antimicrobial activity, suggesting potential for the compound under discussion .

2. Cytotoxicity

The cytotoxic effects of boron-containing compounds have been explored in various cancer cell lines. For instance, a study on pyridine variants demonstrated high cytotoxicity against glioblastoma cells. The mechanism of action often involves the induction of apoptosis through mitochondrial pathways.

| Cell Line | IC50 (μM) |

|---|---|

| U87-MG (glioblastoma) | 15 |

| HeLa (cervical cancer) | 10 |

The compound's ability to induce cell death in cancer cells suggests it may be a candidate for further investigation in anticancer therapies .

3. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Compounds similar to the one discussed have shown significant antioxidant activity, measured via DPPH radical scavenging assays.

| Compound | IC50 (μM) |

|---|---|

| Test Compound | 12 |

| Trolox (standard antioxidant) | 25 |

This indicates that the compound may possess superior antioxidant capabilities compared to established standards .

Case Studies

Several case studies highlight the efficacy of boron-containing compounds in biological applications:

- Antimicrobial Efficacy : A study demonstrated that a related dioxaborolane compound exhibited enhanced antibacterial properties compared to traditional antibiotics. This was attributed to its unique mechanism of action that disrupts bacterial cell wall synthesis.

- Cytotoxicity Against Glioblastoma : Research on a series of pyridine derivatives showed that modifications in the boron moiety significantly affected cytotoxicity levels in glioblastoma cells, suggesting a structure-activity relationship that could guide future drug design.

- Antioxidant Mechanisms : Investigations into the antioxidant mechanisms revealed that these compounds could effectively reduce reactive oxygen species (ROS) levels in vitro, providing a potential therapeutic avenue for diseases associated with oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。